![molecular formula C6H4I2O B3025038 3,5-Diiodophenol CAS No. 20981-79-7](/img/structure/B3025038.png)
3,5-Diiodophenol
Overview
Description
Molecular Structure Analysis
The molecular structure of 3,5-Diiodophenol consists of a phenol group with two iodine atoms attached at the 3rd and 5th positions . The molecular weight is 345.91 .Physical And Chemical Properties Analysis
3,5-Diiodophenol is a powder at room temperature . It has a molecular weight of 345.91 . The InChI key is KYRNAIDRKAWDLJ-UHFFFAOYSA-N .Scientific Research Applications
Chemical and Pharmacological Research
3,5-Diiodophenol, like other phenolic compounds, has attracted significant attention in pharmacological research. Phenolic acids, such as Chlorogenic Acid (CGA), have shown a range of biological and pharmacological effects including antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory activities (Naveed et al., 2018). These findings suggest a potential for similar compounds like 3,5-Diiodophenol in therapeutic applications.
Electroactive Polymer Research
The electro-oxidative polymerization of phenols, including derivatives similar to 3,5-Diiodophenol, is an area of interest in polymer research. For instance, the polymerization of 3,5-dimethylthiophenol to poly(2,6-dimethylphenylene sulphide) indicates the potential of such compounds in creating semi-conductive materials (Yamamoto et al., 1992).
Plant Growth and Ethylene Production
In plant biology, 3,5-diiodo-4-hydroxybenzoic acid (DIHB), structurally related to 3,5-Diiodophenol, has been studied for its impact on the root growth of cress seedlings and its influence on ethylene production (Robert et al., 2004). This suggests that 3,5-Diiodophenol could have applications in agricultural research and plant growth regulation.
Synthetic Chemistry and Coupling Reactions
3,5-Diiodophenol derivatives have been observed to undergo non-radical ortho-ortho phenolic coupling, which is significant in synthetic chemistry (Bell et al., 1997). Such reactions are crucial for creating complex organic compounds, potentially useful in various chemical synthesis applications.
Cell Growth and Apoptosis Studies
In medical research, compounds related to 3,5-Diiodophenol have been explored for their roles in cell growth and apoptosis. For instance, studies involving apoptosis inducers in phenolic compounds have implications for anticancer drug research (Cai et al., 2006). This opens avenues for 3,5-Diiodophenol in similar pharmacological studies.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that iodophenols, which include 3,5-diiodophenol, are organoiodides of phenol that contain one or more covalently bonded iodine atoms .
Mode of Action
They dissolve tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Biochemical Pathways
Biochemical pathways such as metabolic, regulatory or signal transduction pathways can be viewed as interconnected processes forming an intricate network of functional and physical interactions between molecular species in the cell .
Result of Action
Given its structural similarity to phenol, it may have similar effects, such as proteolytic activity and potential neurolytic effects .
properties
IUPAC Name |
3,5-diiodophenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRNAIDRKAWDLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573449 | |
Record name | 3,5-Diiodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diiodophenol | |
CAS RN |
20981-79-7 | |
Record name | 3,5-Diiodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.